molecular formula C20H23ClN2OS B109113 Docloxythepin CAS No. 56934-18-0

Docloxythepin

Cat. No.: B109113
CAS No.: 56934-18-0
M. Wt: 374.9 g/mol
InChI Key: BMQLWINJIGEDEK-UHFFFAOYSA-N
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Description

Doxepin hydrochloride is a tricyclic antidepressant (TCA) with a dibenzoxepin-derived structure, chemically designated as (3-dibenz[b,e]oxepin-11(6H)ylidene)-N,N-dimethylpropanamine hydrochloride. It exists as a mixture of (E) and (Z) isomers and is primarily used to treat major depressive disorder, anxiety, and chronic pruritus due to its potent antihistaminic (H1 receptor antagonism) and serotonin/norepinephrine reuptake inhibition properties .

The compound’s molecular formula is C₁₉H₂₁NO·HCl, with a molecular weight of 315.84 g/mol (279.38 + 36.46) . Its synthesis involves multistep organic reactions, including cyclization and alkylation, with stringent quality control measures to ensure resolution of related impurities such as doxepin related compound A and B during chromatographic analysis .

Properties

CAS No.

56934-18-0

Molecular Formula

C20H23ClN2OS

Molecular Weight

374.9 g/mol

IUPAC Name

2-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C20H23ClN2OS/c21-16-5-6-19-15(13-16)14-18(17-3-1-2-4-20(17)25-19)23-9-7-22(8-10-23)11-12-24/h1-6,13,18,24H,7-12,14H2

InChI Key

BMQLWINJIGEDEK-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24

Canonical SMILES

C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24

Synonyms

2-chloro-10-(4-(2-hydroxyethyl)piperazino)-10,11- dihydrodibenzo(b,f)thiepin
docloxythepin
docloxythepin, 14C-labeled
dokloxytepin
dokloxythepine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Molecular and Analytical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Difference Primary Use
Doxepin.HCl C₁₉H₂₁NO·HCl 315.84 Dibenzoxepin backbone Depression, pruritus
Dothiepin.HCl C₁₉H₂₁NS·HCl 295.44 + 36.46 = 331.90 Sulfur atom replaces oxygen in the ring Depression
Doxepin-D3.HCl C₁₉H₁₈D₃NO·HCl 282.40 + 36.46 = 318.86 Deuterium substitution at three positions Isotopic labeling for metabolic studies

Key Findings :

  • Dothiepin shares a tricyclic structure with doxepin but replaces the oxygen atom in the central ring with sulfur, altering pharmacokinetics and receptor binding affinity . This substitution reduces its antihistaminic potency compared to doxepin but enhances serotonin reuptake inhibition .
  • Doxepin-D3 (deuterated doxepin) is used in analytical and metabolic studies to track drug distribution and degradation pathways without altering therapeutic activity .

Functional Analogs: Amitriptyline and Imipramine

Table 2: Pharmacological and Clinical Comparison

Parameter Doxepin.HCl Amitriptyline Imipramine
Receptor Affinity High H1, moderate SERT Moderate H1, high SERT Low H1, high NET
Half-life (hrs) 15–30 10–26 8–16
Metabolite Desmethyldoxepin Nortriptyline Desipramine
Sedative Effect Strong Moderate Weak

Key Findings :

  • Amitriptyline has a higher serotonin reuptake inhibition (SERT) ratio than doxepin, making it more effective for neuropathic pain but with greater anticholinergic side effects .
  • Imipramine prioritizes norepinephrine reuptake inhibition (NET), which is less sedating but less effective for pruritus .

Isomeric Purity and Analytical Challenges

Doxepin’s (E) and (Z) isomers require high-performance liquid chromatography (HPLC) with a resolution (R) ≥1.5 to separate impurities like doxepin related compound A (RRRT 0.7) and B (RRRT 1.0) . In contrast, dothiepin lacks isomer complexity but requires sulfur-specific detection methods .

Research and Clinical Implications

  • Efficacy : Doxepin’s dual action on H1 and SERT/NET receptors makes it uniquely suited for depression with comorbid pruritus, whereas dothiepin is reserved for refractory depression due to its narrower safety profile .
  • Safety : Doxepin’s sedative effects necessitate lower nighttime dosing, while deuterated analogs mitigate drug-drug interaction risks in polypharmacy .

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